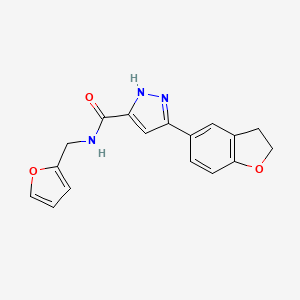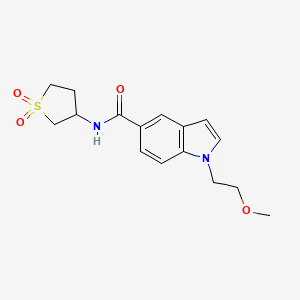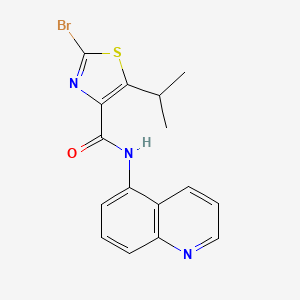
2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline carboxamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the quinoline ring.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) could facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications based on its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure found in many biologically active compounds.
Chloroquine: An antimalarial drug with a quinoline core.
Quinolinecarboxamides: A class of compounds with similar structures and potential biological activities.
Uniqueness
2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-propan-2-yl-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N2O4/c1-13(2)18-12-16(15-8-6-7-9-17(15)24-18)22(25)23-14-10-19(26-3)21(28-5)20(11-14)27-4/h6-13H,1-5H3,(H,23,25) |
InChI Key |
NDWPNFZWYIOUKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11147209.png)

![5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11147217.png)
![N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11147221.png)
![(2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11147224.png)
![2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11147228.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B11147232.png)
![N-[2-(4-pyridyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide](/img/structure/B11147233.png)

![1-(3,4-Dichlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147257.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11147261.png)

![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(4-methoxyphenethyl)acetamide](/img/structure/B11147272.png)
